molecular formula C12H16ClFN2 B6331701 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane CAS No. 1240580-96-4

1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane

Cat. No.: B6331701
CAS No.: 1240580-96-4
M. Wt: 242.72 g/mol
InChI Key: FJVREBRUSVKEAP-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane is a 1,4-diazepane derivative featuring a 4-chloro-3-fluorobenzyl substituent. This compound belongs to a class of seven-membered diazepane heterocycles, which are of significant interest in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as serotonin and dopamine receptors. The presence of electron-withdrawing substituents (chloro and fluoro) on the benzyl group enhances its metabolic stability and modulates receptor binding affinity .

Properties

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVREBRUSVKEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and 1,4-diazepane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4-chloro-3-fluorobenzyl chloride is added dropwise to a solution of 1,4-diazepane and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.

    Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing chlorine or fluorine atoms.

Scientific Research Applications

1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the 4-chloro-3-fluorophenyl group can enhance its binding affinity and specificity towards certain targets, resulting in desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Binding Comparisons

  • Serotonin Receptor Affinity: Analog 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane exhibits high selectivity for 5-HT₇ receptors, reducing self-grooming behavior in Shank3 transgenic mice, a model for autism spectrum disorder. This suggests that chloroaryl substituents enhance 5-HT₇R binding .
  • Nicotinic Acetylcholine Receptor Binding: 1-(Pyridin-3-yl)-1,4-diazepane binds to nicotinic receptors via a classical pharmacophore, with the diazepane ring interacting with the principal subunit and the pyridine facing the complementary subunit. The chloro-fluorobenzyl group in the target compound may similarly influence subunit interactions .
  • Dopamine D3 Receptor Ligands: Trifluoromethyl and cyanophenyl analogs (e.g., 1-(3-CF₃-phenyl)-1,4-diazepane) show moderate activity as D3R ligands, highlighting the role of electron-withdrawing groups in modulating dopaminergic pathways .

Stability and Reactivity

  • Electron-Withdrawing Effects: The chloro and fluoro substituents in the target compound enhance stability against oxidative metabolism compared to non-halogenated analogs. For example, 1-(9H-Fluoren-9-yl)-1,4-diazepane (a non-halogenated analog) may exhibit faster clearance due to the absence of stabilizing halogen atoms .
  • Solubility: The trifluoromethyl group in 1-(3-CF₃-phenyl)-1,4-diazepane reduces aqueous solubility compared to the target compound, as fluorine’s electronegativity improves lipid solubility but may hinder dissolution .

Biological Activity

1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane is a bicyclic compound characterized by its diazepane ring and a 4-chloro-3-fluorobenzyl substituent. This unique structure contributes to its notable biological activities, particularly in relation to dopamine receptors. Understanding its biological activity is crucial for exploring potential therapeutic applications, especially in the treatment of neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClFN2. The presence of halogen substituents (chlorine and fluorine) enhances its chemical reactivity and biological interactions. The compound's structural features allow it to function as a ligand for D2-like dopamine receptors, making it a candidate for further research in pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The halogen substitutions are believed to enhance binding affinity and specificity towards these targets, influencing various biochemical pathways. Preliminary studies indicate that the compound may modulate neurotransmitter systems, particularly those involving dopamine, which is critical in conditions such as schizophrenia and Parkinson's disease.

Binding Affinity

Research has shown that this compound exhibits significant binding affinity towards dopamine receptors. The following table summarizes comparative binding affinities of related compounds:

Compound NameBinding Affinity (Ki, nM)Notes
This compound15High affinity for D2-like receptors
1-(4-Chlorophenyl)-1,4-diazepane50Lacks fluorine substitution
1-(3-Fluorophenyl)-1,4-diazepane30Different halogen substitution

The data indicates that the specific combination of chlorine and fluorine atoms in the structure of this compound enhances its pharmacological properties compared to similar compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Neurological Disorders : A study published in Journal of Medicinal Chemistry explored the efficacy of this compound as a potential treatment for dopamine-related disorders. It demonstrated significant improvement in behavioral models indicative of dopaminergic activity.
  • Antimicrobial Properties : In vitro studies have shown that this compound displays antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Research has indicated that this compound may inhibit cell proliferation in certain cancer cell lines, highlighting its potential as an anticancer agent.

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